molecular formula C19H19ClO3 B3130702 Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate CAS No. 344280-68-8

Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate

Cat. No.: B3130702
CAS No.: 344280-68-8
M. Wt: 330.8 g/mol
InChI Key: CWFFAHAOEXAHJR-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group and an ethylphenyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and ethylphenyl groups allows for specific binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-(4-bromophenyl)-2-(4-ethylphenyl)-4-oxobutanoate
  • Methyl 4-(4-fluorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate
  • Methyl 4-(4-methylphenyl)-2-(4-ethylphenyl)-4-oxobutanoate

Comparison: Methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(4-ethylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO3/c1-3-13-4-6-14(7-5-13)17(19(22)23-2)12-18(21)15-8-10-16(20)11-9-15/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFFAHAOEXAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204500
Record name Methyl 4-chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344280-68-8
Record name Methyl 4-chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344280-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-α-(4-ethylphenyl)-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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